4-Bromo-2-chloro-3,5-difluoro-phenol
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Overview
Description
4-Bromo-2-chloro-3,5-difluoro-phenol is a chemical compound with the molecular formula C6H2BrClF2O . It has a molecular weight of 243.43 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-3,5-difluoro-phenol consists of a phenol group (a benzene ring with a hydroxyl group) substituted with bromo, chloro, and difluoro groups .Physical And Chemical Properties Analysis
The boiling point of 4-Bromo-2-chloro-3,5-difluoro-phenol is predicted to be 239.9±35.0 °C, and its density is predicted to be 1.956±0.06 g/cm3 . Its pKa value is predicted to be 5.96±0.28 , indicating that it can act as a weak acid.Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including those containing the 4-bromo-2-chloro-3,5-difluoro-phenol scaffold. For instance:
- 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) is a substrate used to distinguish between recombinant and non-recombinant plasmids carrying the β-galactosidase gene .
- The development of methodology for ab initio predictions of chiroptical properties has facilitated the applicability of chiroptical methods in structural analysis, including compounds like 4-bromo-2-chloro-3,5-difluoro-phenol .
- 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be obtained efficiently via a simple one-step reaction .
Antiviral Activity
β-Galactosidase Gene Detection
Chiroptical Analysis
Synthesis of Trifluoromethylpyridines
SGLT2 Inhibitor Synthesis
Mechanism of Action
Target of Action
Phenolic compounds like this are generally known to interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Phenolic compounds are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that phenolic compounds can influence a variety of biochemical pathways due to their ability to donate hydrogen bonds and form complexes with proteins .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as their lipophilicity, degree of ionization, and the presence of transporters in the body .
Result of Action
It’s known that phenolic compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-bromo-2-chloro-3,5-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O/c7-4-2(9)1-3(11)5(8)6(4)10/h1,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKVOQCNKPBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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